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Compound of Interest

Compound Name: Triphenylphosphine hydrobromide

Cat. No.: B033036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data for triphenylphosphine hydrobromide (PPh₃·HBr). The

information presented herein is intended to serve as a comprehensive resource for the

characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P

NMR, and IR spectroscopy for triphenylphosphine hydrobromide.

¹H and ¹³C NMR Data
NMR data was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide

(DMSO-d₆) as the solvent.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Triphenylphosphine Hydrobromide in

DMSO-d₆
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity /
Coupling Constant
(J, Hz)

Assignment

¹H 7.53 - 7.59 Multiplet 6H, Aromatic

7.60 - 7.67 Multiplet 9H, Aromatic

10.60 Broad Singlet 1H, P-H

¹³C 128.77 Doublet, J = 11.4 Hz Aromatic

131.48 Doublet, J = 9.6 Hz Aromatic

132.05 Doublet, J = 1.9 Hz Aromatic

132.70 Doublet, J = 102 Hz
Aromatic (ipso-

carbon)

³¹P NMR Data
The ³¹P NMR spectrum of phosphonium salts is characterized by a single resonance. For

triphenylphosphine hydrobromide, the chemical shift is expected to be in the range of +20 to

+25 ppm, referenced to 85% H₃PO₄. This is consistent with values reported for closely related

protonated triarylphosphines and other triphenylphosphonium species.

Table 2: Expected ³¹P NMR Chemical Shift

Nucleus
Expected Chemical Shift
(δ, ppm)

Reference

³¹P ~ +24 ppm 85% H₃PO₄

Infrared (IR) Spectroscopy Data
The IR spectrum is typically acquired using the Potassium Bromide (KBr) pellet method.[2] Key

absorptions are expected for the P-H, P-C, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for Triphenylphosphine Hydrobromide
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2400 Medium, Broad P-H Stretch

~1580, 1480, 1435 Strong Aromatic C=C Ring Stretch

~1100 Strong P-Phenyl (P-C) Stretch

~750, ~690 Strong
Aromatic C-H Out-of-Plane

Bend

Experimental Protocols
Detailed methodologies for the synthesis of the compound and its spectroscopic analysis are

provided below.

Synthesis of Triphenylphosphine Hydrobromide[1]
Add triphenylphosphine (1.05 g, 4 mmol) to 1,4-dioxane (8 mL) in a round-bottom flask with

a magnetic stirrer.

While stirring at room temperature, add 48% aqueous hydrobromic acid (1 mL, ~8.8 mmol)

dropwise over one minute.

Heat the reaction mixture to 70 °C and maintain stirring for 12 hours.

After cooling, remove the solvent and excess acid in vacuo using a rotary evaporator.

Wash the resulting solid residue with diethyl ether.

Dry the precipitate in vacuo at 40 °C for 12 hours to yield triphenylphosphine
hydrobromide as a white solid.

NMR Sample Preparation
Weigh approximately 10-20 mg of the solid triphenylphosphine hydrobromide sample.[1]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
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To ensure a homogenous solution free of particulate matter, filter the solution through a

pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.

Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around

4-5 cm.

Cap the NMR tube securely before analysis.

FTIR Sample Preparation (KBr Pellet Method)[3]
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture,

which can interfere with the spectrum.

In an agate mortar, grind 1-2 mg of the triphenylphosphine hydrobromide sample into a

fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.[3]

Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is

obtained.

Transfer a small amount of the mixture into a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) to form a thin,

transparent or translucent pellet. Using a vacuum die can help remove trapped air and

improve pellet clarity.

Carefully remove the pellet from the die and place it in the spectrometer's sample holder for

analysis.

Visualizations
The following diagrams illustrate the experimental workflow and the structural basis for the

observed spectroscopic signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b033036?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Synthesis of PPh3.HBr

Purification & Drying

NMR Sample Prep
(Dissolution in DMSO-d6)

IR Sample Prep
(KBr Pellet Formation)

NMR Spectrometer
(1H, 13C, 31P)

FTIR Spectrometer

NMR Data Processing
(FT, Phasing, Baseline Correction)

IR Spectrum Generation
(FT, Background Subtraction)

Spectral Interpretation
(Peak Assignment)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Molecular Structure: (C₆H₅)₃P-H⁺ Br⁻

Spectroscopic Signals
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Caption: Correlation of structure to spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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